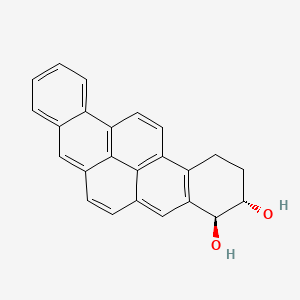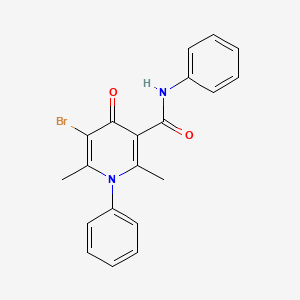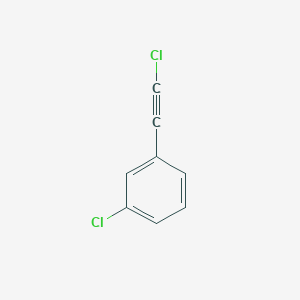![molecular formula C20H18O8 B14427940 [2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid CAS No. 79339-08-5](/img/structure/B14427940.png)
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize by-products, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzoyl and oxobutyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]acetic acid
- **2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]butanoic acid
Uniqueness
Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
79339-08-5 |
|---|---|
Molecular Formula |
C20H18O8 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[2-benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid |
InChI |
InChI=1S/C20H18O8/c1-10(21)15(18(24)11-5-3-2-4-6-11)16(17(19(25)26)20(27)28)13-8-7-12(22)9-14(13)23/h2-9,15-17,22-23H,1H3,(H,25,26)(H,27,28) |
InChI Key |
PSLRGRWXDZPPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C1=C(C=C(C=C1)O)O)C(C(=O)O)C(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
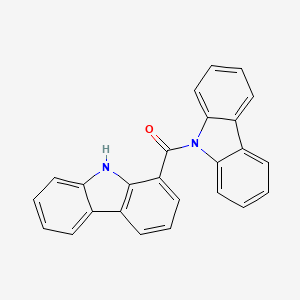
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
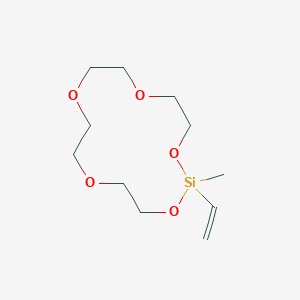
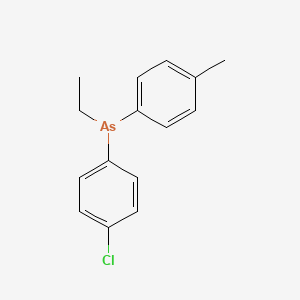

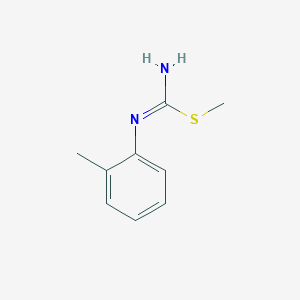
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
